molecular formula C17H16O4 B1605515 Trimethyleneglycol, dibenzoate CAS No. 2451-86-7

Trimethyleneglycol, dibenzoate

Cat. No. B1605515
CAS RN: 2451-86-7
M. Wt: 284.31 g/mol
InChI Key: SSEOOCRUUJYCKA-UHFFFAOYSA-N
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Description

Synthesis Analysis

Trimethyleneglycol is mainly produced by the hydration of acrolein. An alternative route involves the hydroformylation of ethylene oxide to form 3-hydroxypropionaldehyde. The aldehyde is subsequently hydrogenated to give 1,3-propanediol .


Molecular Structure Analysis

The molecular structure of Trimethyleneglycol, dibenzoate can be viewed using Java or Javascript . The structure is also available as a 2d Mol file or as a computed 3d SD file .


Chemical Reactions Analysis

Many synthetic transformations are centered on the alteration of oxidation states, but these redox processes frequently pass through intermediates with short life-times, making their study challenging . A variety of electroanalytical tools can be utilized to investigate these redox-active intermediates .


Physical And Chemical Properties Analysis

Trimethyleneglycol, dibenzoate has a molecular formula of C17H16O4 and a molar mass of 284.31 g/mol . It is a colorless, odorless, and stable liquid with high viscosity and a high boiling point . It is known for its hygroscopic quality and its ability to dehumidify fluids .

Scientific Research Applications

Green Chemistry

  • Summary of the Application : Trimethyleneglycol, dibenzoate is considered as an emerging plasticizer . It’s part of a group of chemicals that entered the market following the ban on several phthalate plasticizers due to their harmful effects .
  • Results or Outcomes : Some chemicals like bis-2-ethylhexyl adipate (DEHA), diisobutyl adipate (DIBA), ATBC, DINCH, bis-2-ethylhexyl sebacate (DOS), diethylene glycol dibenzoate (DEGDB), DEHT, and phosphate esters showed the potential to cause toxicity in aquatic species .

Polymer Science

  • Summary of the Application : Several linear alkyl diol dibenzoate compounds, including Trimethyleneglycol, dibenzoate, were evaluated for their plasticizing effectiveness in blends with poly (vinyl chloride) (PVC) .
  • Results or Outcomes : The C3, C5, and C6 dibenzoates performed as well as or better than DEHP, with the exception of torsional modulus, further supporting their use as green plasticizers .

Natural Gas Dehydration

  • Summary of the Application : Trimethyleneglycol, dibenzoate is used by the oil and gas industry to “dehydrate” natural gas . It may also be used to dehydrate other gases, including CO2, H2S, and other oxygenated gases .

Adhesives

  • Summary of the Application : Dibenzoate products, including Trimethyleneglycol, dibenzoate, have been investigated extensively for use in latex adhesives .

Air Sanitizer Products

  • Summary of the Application : Trimethyleneglycol, dibenzoate is used in air sanitizer products . When aerosolized, it acts as a disinfectant .

Entertainment Industry

  • Summary of the Application : Trimethyleneglycol, dibenzoate is used as a base for “smoke machine” fluid in the entertainment industry .

Safety And Hazards

According to the safety data sheet, if Trimethyleneglycol, dibenzoate is inhaled, it is advised to move the person into fresh air and give artificial respiration if necessary . In case of skin contact, it is recommended to wash off immediately with plenty of water .

properties

IUPAC Name

3-benzoyloxypropyl benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O4/c18-16(14-8-3-1-4-9-14)20-12-7-13-21-17(19)15-10-5-2-6-11-15/h1-6,8-11H,7,12-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSEOOCRUUJYCKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)OCCCOC(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10873949
Record name Propane-1,3-diyl dibenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10873949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Trimethyleneglycol, dibenzoate

CAS RN

2451-86-7
Record name 1,3-Propanediol, 1,3-dibenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2451-86-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Propanediol, dibenzoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002451867
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1, dibenzoate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=94553
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Propane-1,3-diyl dibenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10873949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
F Brisse - Journal of electron microscopy technique, 1989 - Wiley Online Library
X‐ray fiber diffraction is a technique most often used to establish the structure of chemically regular crystalline polymers. However, this technique has many shortcomings. Some of them …
Number of citations: 37 onlinelibrary.wiley.com

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